Product packaging for [1-(Isoquinolin-5-yl)ethyl](methyl)amine(Cat. No.:)

[1-(Isoquinolin-5-yl)ethyl](methyl)amine

Cat. No.: B13269621
M. Wt: 186.25 g/mol
InChI Key: MPUORFSEIOPIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Amine Scaffolds in Contemporary Organic Chemistry Research

Chiral amines are fundamental building blocks in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical and agrochemical industries. Their importance stems from the prevalence of chirality in biological systems, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. nih.gov Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological effects. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.

Chiral amine scaffolds are integral to the structure of many natural products, bioactive molecules, and pharmaceuticals. rsc.org They are frequently employed as key intermediates in the synthesis of complex molecular targets and as chiral ligands or catalysts in asymmetric synthesis. psu.edu The development of efficient methods for the synthesis of chiral amines remains a major focus of contemporary organic chemistry research, with transition-metal catalysis being a prominent strategy. rsc.orgmdpi.com The versatility of chiral amines in forming C-C and C-N bonds enantioselectively makes them indispensable tools for the construction of intricate molecular architectures. rsc.org

Table 1: Applications of Chiral Amine Scaffolds

Application Area Significance
Pharmaceuticals Core components of numerous drugs, influencing efficacy and safety. nih.govrsc.org
Agrochemicals Active ingredients in pesticides and herbicides with stereospecific activity.
Asymmetric Catalysis Utilized as chiral ligands and catalysts to control stereochemistry in chemical reactions. psu.edumdpi.com

| Natural Product Synthesis | Key building blocks for the total synthesis of complex natural molecules. rsc.org |

Strategic Importance of the Isoquinoline (B145761) Core in Synthetic Methodology Development

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide range of natural products and synthetic compounds with diverse biological activities. nih.govresearchgate.netnih.gov This heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a core component of numerous alkaloids, including morphine and berberine. amerigoscientific.comthieme-connect.de Its rigid structure and ability to interact with biological targets have made it a focal point for the development of new therapeutic agents. nih.gov

The strategic importance of the isoquinoline core lies in its versatility as a synthetic template. nih.gov The development of novel synthetic methodologies for the construction and functionalization of the isoquinoline skeleton is an active area of research. researchgate.net Traditional methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions have been supplemented by modern transition-metal-catalyzed approaches, expanding the diversity of accessible isoquinoline derivatives. researchgate.netacs.org The ability to introduce substituents at various positions of the isoquinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov

Table 2: Bioactivities of Isoquinoline-Containing Compounds

Biological Activity Examples of Compounds
Anticancer Camptothecin derivatives, certain marine alkaloids. researchgate.netnih.gov
Antimicrobial Berberine, other protoberberine alkaloids. amerigoscientific.com
Antiviral Certain synthetic isoquinoline derivatives. researchgate.net

| Neurological Disorders | Apomorphine, used in the treatment of Parkinson's disease. researchgate.net |

Current Research Landscape and Challenges in Chiral Isoquinoline Chemistry

The synthesis of chiral isoquinoline derivatives, particularly those with a stereocenter at the C1 position, presents a significant challenge in organic synthesis. clockss.org The development of enantioselective methods to construct this chiral center is a key focus of current research. mdpi.comresearchgate.net Strategies such as asymmetric hydrogenation, transfer hydrogenation, and the use of chiral auxiliaries are being actively explored to achieve high levels of stereocontrol. clockss.orgmdpi.comresearchgate.net

Despite significant progress, several challenges remain in chiral isoquinoline chemistry. These include the development of catalytic systems that are both highly efficient and selective for a broad range of substrates. numberanalytics.com Achieving high enantioselectivity in the synthesis of sterically hindered or electronically diverse isoquinoline derivatives can be particularly difficult. researchgate.net Furthermore, the development of more sustainable and atom-economical synthetic methods is an ongoing goal. numberanalytics.com

Recent advances in the field include the use of novel transition-metal catalysts, including those based on iridium and rhodium, for the asymmetric reduction of isoquinoline precursors. mdpi.comresearchgate.net Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral isoquinolines. The ongoing exploration of new catalytic systems and synthetic strategies continues to push the boundaries of what is possible in this important area of research. mdpi.comresearchgate.net

Table 3: Common Compounds Mentioned

Compound Name
1-(Isoquinolin-5-yl)ethylamine
Morphine
Berberine
Apomorphine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B13269621 [1-(Isoquinolin-5-yl)ethyl](methyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-isoquinolin-5-yl-N-methylethanamine

InChI

InChI=1S/C12H14N2/c1-9(13-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9,13H,1-2H3

InChI Key

MPUORFSEIOPIHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)NC

Origin of Product

United States

Stereochemical Control and Analysis in the Synthesis of Chiral Isoquinoline Amines

Origin of Stereoselectivity in Catalytic Systems

The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. In catalytic asymmetric synthesis, a chiral catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other.

The enantioselective synthesis of chiral isoquinoline (B145761) amines is often achieved through the asymmetric hydrogenation of prochiral precursors like imines or enamines. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are widely used for this purpose. The key to achieving high enantioselectivity lies in the use of chiral ligands that coordinate to the metal center.

Chiral diphosphine ligands, such as those from the BINAP and Josiphos families, have proven effective in the asymmetric hydrogenation of N-heteroaromatic compounds. For instance, rhodium complexes bearing thiourea-derived chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of isoquinolines, achieving high conversions and enantioselectivities with the addition of a strong Brønsted acid like HCl. rsc.org Similarly, chiral cationic ruthenium diamine catalysts have demonstrated broad applicability in the asymmetric hydrogenation of various isoquinoline derivatives, yielding chiral tetrahydroisoquinolines with high enantiomeric excess (ee) and diastereomeric ratios. bohrium.com Iridium catalysts are also highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com

The choice of ligand and metal can significantly impact the stereochemical outcome. The steric and electronic properties of the chiral ligand create a specific three-dimensional arrangement around the metal's active site. This chiral pocket dictates the binding orientation of the substrate, favoring the approach from one prochiral face over the other during the hydride transfer step.

Table 1: Examples of Chiral Catalytic Systems for Asymmetric Hydrogenation of Isoquinoline Precursors

Catalyst Type Chiral Ligand Example Substrate Class Reported Enantioselectivity (ee)
Rhodium Thiourea-derived phosphine Isoquinolines Up to 99% rsc.org
Ruthenium Diamine ligands Isoquinolines Up to 92% bohrium.com

The mechanism of asymmetric hydrogenation of isoquinolines often involves a stepwise pathway. Preliminary mechanistic studies on ruthenium-catalyzed reactions suggest a sequence of 1,2-hydride addition to the C=N bond, followed by isomerization and then a second hydride addition. bohrium.com The stereoselectivity is established during the initial hydride transfer to the prochiral imine or iminium ion intermediate.

The interaction between the chiral ligand and the substrate is crucial for stereodifferentiation. For instance, in rhodium-catalyzed hydrogenations promoted by a strong Brønsted acid, an anion-binding interaction between the substrate and a thiourea (B124793) moiety on the chiral ligand is proposed to be essential for achieving high enantioselectivity. rsc.org This secondary interaction helps to lock the substrate into a specific conformation within the catalyst's chiral environment, leading to a highly organized transition state.

Molecular modeling and mechanistic studies have been employed to postulate the transition state structures that lead to the observed stereochemical preferences. These models often highlight the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate that are responsible for the facial selectivity in the hydride addition step.

Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral compound has been synthesized, it is essential to determine its enantiomeric purity (enantiomeric excess) and its absolute configuration (the spatial arrangement of atoms). Several analytical techniques are employed for this purpose.

Chiral chromatography is a powerful tool for separating enantiomers and determining their relative amounts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods.

In chiral HPLC , enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov For basic compounds like isoquinoline amines, the addition of acidic or basic modifiers to the mobile phase can be crucial for achieving good peak shape and resolution. researchgate.net The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Chiral GC is another effective technique, particularly for volatile compounds. Often, derivatization of the amine with an achiral reagent is necessary to improve its volatility and chromatographic properties. sigmaaldrich.com The separation is then carried out on a column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. wiley.com For secondary amines, derivatization with reagents like heptafluorobutyl chloroformate followed by amidation can yield derivatives suitable for chiral GC-MS analysis. nih.govresearchgate.net

Table 2: Chromatographic Methods for Chiral Amine Separation

Technique Stationary Phase Type Mobile/Carrier Phase Example Derivatization
Chiral HPLC Polysaccharide-based (e.g., Chiralpak) Hexane/Ethanol with additives Not always required

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess after converting the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.org The resulting diastereomers have distinct NMR spectra, and the ratio of their signals can be integrated to determine the enantiomeric excess.

For secondary amines, chiral acids such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used as CDAs. The formation of diastereomeric amides results in different chemical shifts for nearby protons or other NMR-active nuclei like ¹⁹F. Another approach involves the use of chiral solvating agents (CSAs), which form non-covalent diastereomeric complexes with the analyte, leading to observable differences in the NMR spectrum. rsc.org For example, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been used as a CSA for the NMR analysis of secondary amines. nih.gov

While chromatographic and spectroscopic methods can determine the enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides a three-dimensional structure of the molecule at the atomic level.

To determine the absolute configuration, it is often necessary to crystallize the chiral amine as a salt with a chiral counter-ion of known absolute stereochemistry, such as tartaric acid or a camphor (B46023) sulfonic acid derivative. The known configuration of the counter-ion serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the chiral amine. The analysis of the diffraction data provides detailed information on bond lengths, bond angles, and the precise spatial arrangement of all atoms in the crystal lattice. nih.gov

Dynamic Kinetic Resolutions and Asymmetric Transformations

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and materials science. Dynamic kinetic resolution (DKR) is a particularly efficient strategy to convert a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com A successful DKR process combines a rapid, enantioselective reaction with an in-situ racemization of the less reactive enantiomer. princeton.edu

For chiral primary amines, a common and effective DKR approach is chemoenzymatic, pairing an enzymatic resolution with a metal-catalyzed racemization. acs.orgnih.gov This process typically involves the acylation of one enantiomer of a racemic amine, catalyzed by a lipase (B570770), while the unreacted enantiomer is continuously racemized by a transition metal catalyst. organic-chemistry.org

A variety of ruthenium and palladium-based catalysts have been shown to be effective for the racemization of primary amines. researchgate.netnih.gov For instance, Shvo's catalyst, a ruthenium complex, has been successfully employed in the racemization of amines, which proceeds through a dehydrogenation-hydrogenation mechanism. scispace.com The racemization of unfunctionalized amines can be challenging and may require elevated temperatures, which necessitates the use of thermostable enzymes like Candida antarctica lipase B (CALB). acs.org

The following tables present illustrative data from studies on the dynamic kinetic resolution of 1-phenylethylamine, a common model substrate that is structurally analogous to the ethylamine (B1201723) moiety of the target compound. These findings demonstrate the high yields and enantioselectivities that can be achieved through chemoenzymatic DKR.

Table 1: Chemoenzymatic Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

Racemization CatalystEnzymeAcyl DonorSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Shvo's Catalyst (Ru-based)Candida antarctica Lipase B (CALB)Isopropyl acetateToluene10095>99
Pd/BaSO₄Candida antarctica Lipase B (CALB)Ethyl acetateToluene709299
[Ru(p-cymene)Cl₂]₂Candida antarctica Lipase B (CALB)Ethyl methoxyacetateToluene7098>99

This table presents representative data for the dynamic kinetic resolution of a model primary amine and does not represent data for 1-(Isoquinolin-5-yl)ethylamine.

Asymmetric transformations can also be achieved through other methods, such as the asymmetric hydrogenation of prochiral imines. acs.org This approach involves the reduction of a C=N double bond using a chiral catalyst, which directs the addition of hydrogen to create a stereogenic center with high enantioselectivity. Iridium and rhodium complexes with chiral phosphine ligands are commonly used for this purpose. For a secondary amine like 1-(Isoquinolin-5-yl)ethylamine, this would entail the asymmetric reductive amination of a corresponding ketone.

Table 2: Asymmetric Reductive Amination for the Synthesis of Chiral Amines

SubstrateCatalyst SystemReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone[Ir(cod)Cl]₂ / (R)-BINAP / I₂H₂ (50 atm)Methanol309698
1-Tetralone[Rh(cod)₂]BF₄ / (S,S)-f-AmphoxH₂ (10 atm)Toluene50>9997

This table illustrates typical results for the asymmetric synthesis of chiral amines from prochiral ketones and does not represent data for the synthesis of 1-(Isoquinolin-5-yl)ethylamine.

While direct experimental data for the stereochemical control in the synthesis of 1-(Isoquinolin-5-yl)ethylamine via these methods is not available, the extensive research on analogous compounds provides a strong foundation for the development of synthetic routes to this and other chiral isoquinoline amines with high enantiopurity. The successful application of dynamic kinetic resolution and other asymmetric transformations would be contingent on the careful selection and optimization of catalysts, reagents, and reaction conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the assembly of the molecular framework.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the first layer of structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton. While specific experimental data for 1-(Isoquinolin-5-yl)ethylamine) is not widely published, predicted spectral data serves as a useful reference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Isoquinolin-5-yl)ethylamine (Note: These are computationally predicted values and may differ from experimental results.)

Atom TypePredicted Chemical Shift (ppm)Structural Assignment
¹H~8.5-9.2Isoquinoline (B145761) ring protons (e.g., H1, H3)
¹H~7.5-8.2Isoquinoline ring protons (aromatic)
¹H~4.0-4.5CH (methine proton on ethyl chain)
¹H~2.2-2.5NCH₃ (methyl group protons)
¹H~1.4-1.6CH₃ (methyl protons on ethyl chain)
¹³C~150-155Isoquinoline ring carbons (e.g., C1, C3)
¹³C~120-140Isoquinoline ring carbons (aromatic/bridgehead)
¹³C~55-60CH (methine carbon on ethyl chain)
¹³C~30-35NCH₃ (methyl group carbon)
¹³C~20-25CH₃ (methyl carbon on ethyl chain)

To assemble the full structure and confirm atom connectivity, two-dimensional (2D) NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the connection between the methine (CH) and methyl (CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the methine proton of the ethyl group to the C5 carbon of the isoquinoline ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, regardless of their bonding arrangement. It is particularly useful for determining stereochemistry and the preferred conformation of the molecule in solution.

1-(Isoquinolin-5-yl)ethylamine possesses a stereocenter at the carbon atom bearing the isoquinoline ring, the methyl group, and the methylamino group. Therefore, it exists as a pair of enantiomers. NMR spectroscopy can be used to distinguish between these enantiomers through the use of chiral additives.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, which can lead to separate NMR signals for each enantiomer, allowing for the determination of enantiomeric excess (ee).

Lanthanide Shift Reagents (LSRs): Chiral lanthanide complexes can also be used to induce chemical shift separation between enantiomers. The paramagnetic lanthanide ion coordinates to a Lewis basic site in the analyte (such as the nitrogen atoms), causing significant shifts in the signals of nearby protons. The magnitude of these shifts differs for each enantiomer within the diastereomeric complex, enabling their differentiation.

While the principles are well-established, specific studies detailing the application of CSAs or LSRs for the enantiomeric resolution of 1-(Isoquinolin-5-yl)ethylamine are not available in publicly accessible literature.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For 1-(Isoquinolin-5-yl)ethylamine, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: Molecular Formula and Calculated Exact Mass

ParameterValue
Molecular FormulaC₁₂H₁₄N₂
Calculated Monoisotopic Mass (for [M+H]⁺)187.1230 Da

An experimental HRMS measurement yielding a value extremely close to 187.1230 would provide strong evidence for the C₁₂H₁₄N₂ formula, ruling out other possible elemental compositions.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the parent ion), subjecting it to fragmentation (e.g., through collision-induced dissociation), and then analyzing the masses of the resulting fragment ions. This process provides valuable information about the molecule's structure.

For the protonated molecule [C₁₂H₁₄N₂ + H]⁺, characteristic fragmentation pathways would include:

Benzylic Cleavage: A common and favorable fragmentation would occur at the benzylic C-C bond, leading to the formation of a stable isoquinolinium-containing fragment.

Loss of Methylamine (B109427): Cleavage of the bond between the methine carbon and the nitrogen atom could result in the loss of a neutral methylamine molecule.

Fragmentation of the Isoquinoline Ring: At higher energies, the stable isoquinoline ring system itself can undergo characteristic ring-opening and fragmentation, yielding smaller diagnostic ions.

Analysis of these fragmentation patterns allows researchers to confirm the connectivity between the isoquinoline ring and the ethyl(methyl)amine side chain.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction, also known as X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of all atoms in the crystal lattice.

This technique provides unequivocal data on:

Connectivity: It confirms the bonding arrangement of all atoms.

Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state.

Bond Lengths and Angles: It provides precise measurements of all intramolecular distances and angles.

Absolute Configuration: For a chiral molecule, analysis of a single crystal of one enantiomer allows for the unambiguous determination of its absolute stereochemistry (R or S configuration) at the chiral center.

Currently, there are no publicly available crystal structures for 1-(Isoquinolin-5-yl)ethylamine in crystallographic databases. If such data were obtained, it would provide the ultimate proof of the molecule's structure and stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules like 1-(Isoquinolin-5-yl)ethylamine. These methods provide detailed information about the functional groups present and can offer insights into the molecule's conformational state by probing its characteristic vibrational modes. While a dedicated experimental spectrum for this specific compound is not publicly available, a detailed analysis can be predicted based on the well-established spectral characteristics of its constituent parts: the isoquinoline ring system and the N-methylethylamine side chain. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The secondary amine (N-H) in the side chain is expected to produce a characteristic weak to medium absorption band in the 3350–3310 cm⁻¹ region. orgchemboulder.comcdnsciencepub.com The spectrum would also be dominated by C-H stretching vibrations. Aromatic C-H stretches associated with the isoquinoline nucleus typically appear above 3000 cm⁻¹ (around 3010-3080 cm⁻¹), while aliphatic C-H stretches from the ethyl and methyl groups are expected in the 2850–2970 cm⁻¹ range. uci.edustellarnet.us

The aromatic C=C and C=N stretching vibrations of the isoquinoline ring system will generate a series of sharp, medium-to-strong bands in the 1620–1430 cm⁻¹ region, which is characteristic of such heterocyclic aromatic structures. nih.gov The C-N stretching vibration of the aliphatic secondary amine is anticipated to fall within the 1250–1020 cm⁻¹ range. orgchemboulder.comwikieducator.org Furthermore, characteristic out-of-plane C-H bending vibrations for the substituted benzene (B151609) portion of the isoquinoline ring can provide information on the substitution pattern and are expected in the 900–675 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, typically produce strong and sharp signals in the Raman spectrum, making it an excellent technique for analyzing the isoquinoline core. uci.eduresearchgate.net The symmetric "ring breathing" mode of the aromatic system is often a prominent feature. Aromatic C-H stretching vibrations are also clearly observable between 3000 and 3100 cm⁻¹. uci.edus-a-s.org Aliphatic C-H stretching and bending modes from the side chain are also active in Raman spectroscopy and would be expected in their typical regions (e.g., ~2900 cm⁻¹ for C-H stretch). stellarnet.us

Together, these techniques allow for the unambiguous identification of key functional groups, confirming the presence of the secondary amine, the aliphatic side chain, and the aromatic isoquinoline core. High-resolution analysis could potentially be used to study conformational isomers (rotamers) arising from the rotation around the C-C bond connecting the side chain to the isoquinoline ring, as different spatial arrangements would lead to subtle shifts in the vibrational frequencies.

Table 1: Predicted Characteristic Vibrational Bands for 1-(Isoquinolin-5-yl)ethylamine

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Technique(s)Intensity
N-H Stretch (Secondary Amine)3350 - 3310IRWeak to Medium
Aromatic C-H Stretch3100 - 3000IR, RamanMedium (IR), Strong (Raman)
Aliphatic C-H Stretch2970 - 2850IR, RamanStrong
Aromatic C=C and C=N Stretch1620 - 1430IR, RamanMedium to Strong
N-H Bend1650 - 1550IRVariable, often weak
Aliphatic C-H Bend1470 - 1350IRMedium
Aliphatic C-N Stretch1250 - 1020IRWeak to Medium
Aromatic C-H Out-of-Plane Bend900 - 675IRStrong

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—in a pure sample. This analysis is crucial in the characterization of a newly synthesized compound such as 1-(Isoquinolin-5-yl)ethylamine, as it provides direct evidence for its empirical and molecular formula. For isoquinoline alkaloids, this method is routinely employed to confirm that the final product is pure and has the expected atomic composition. nih.gov

The molecular formula for 1-(Isoquinolin-5-yl)ethylamine is C₁₂H₁₄N₂. Based on this formula, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The total molecular weight of the compound is approximately 186.26 g/mol .

The confirmation of the compound's identity and purity is achieved by comparing the experimentally determined percentages of C, H, and N with these calculated theoretical values. Typically, experimental results that fall within ±0.4% of the theoretical values are considered to be in good agreement and serve to validate the proposed structure.

**Table 2: Theoretical Elemental Composition of 1-(Isoquinolin-5-yl)ethylamine (C₁₂H₁₄N₂) **

ElementSymbolAtomic Weight (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01112144.13277.38
HydrogenH1.0081414.1127.58
NitrogenN14.007228.01415.04
Total C₁₂H₁₄N₂ -28 186.258 100.00

Computational Chemistry Approaches for 1 Isoquinolin 5 Yl Ethylamine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach that offers a good balance between computational cost and accuracy. For isoquinoline (B145761) derivatives, DFT is employed to calculate a wide range of properties, including electronic distribution, molecular orbital energies, and reactivity descriptors. These calculations are foundational for understanding the intrinsic chemical nature of the molecule.

Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. From the optimized molecular geometry, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. Other descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's behavior in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors for an Isoquinoline Analogue Calculated via DFT
ParameterDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-1.8 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.4.4 eV
Ionization Potential (I) The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO.6.2 eV
Electron Affinity (A) The energy released when an electron is added to the molecule. Approximated as -ELUMO.1.8 eV
Chemical Hardness (η) Measures resistance to change in electron distribution. Calculated as (I - A) / 2.2.2 eV
Electronegativity (χ) The power of an atom or molecule to attract electrons. Calculated as (I + A) / 2.4.0 eV

This table contains representative data for a generic isoquinoline derivative to illustrate the output of DFT calculations.

A fundamental application of DFT is the geometry optimization of molecular structures. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For studying chemical reactions, this is extended to locate the structures of reactants, products, and any short-lived intermediates.

Crucially, DFT is used to find transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. By calculating the energies of all species along a proposed reaction pathway—reactants, intermediates, transition states, and products—a detailed energy profile can be constructed. This allows for the validation of proposed reaction mechanisms and the identification of the rate-determining step. Frequency calculations are performed to confirm the nature of these structures; a minimum-energy structure (reactant, intermediate, or product) will have no imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm or assign experimental data. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These calculated values are often linearly scaled against experimental data for a set of known compounds to improve accuracy. This methodology is highly effective for distinguishing between isomers, identifying protonation states, or confirming the structure of a newly synthesized compound like a 1-(Isoquinolin-5-yl)ethylamine analogue.

Similarly, DFT can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=N bends, or ring deformations within the isoquinoline core.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for an Isoquinoline Analogue
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-1 152.1151.50.6
C-3 143.5144.2-0.7
C-4 120.8120.10.7
C-5 128.9129.5-0.6
C-8 127.5127.00.5
CH-Ethyl 55.454.80.6
CH3-Ethyl 21.320.90.4
N-CH3 42.642.00.6

This table presents hypothetical data to illustrate the typical accuracy of DFT-GIAO calculations for predicting 13C NMR chemical shifts after linear scaling.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

For a flexible molecule like 1-(Isoquinolin-5-yl)ethylamine, which has rotatable bonds in its ethylamine (B1201723) side chain, MD simulations are essential for exploring its conformational landscape. By simulating the molecule for nanoseconds or longer, all accessible low-energy conformations can be identified. This is critical for understanding which shape the molecule is likely to adopt under specific conditions. Furthermore, MD is extensively used to study the interactions between a small molecule (ligand) and a protein. By placing the ligand in the binding site of a target protein and simulating the complex, one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, which are crucial in drug discovery processes.

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of complex organic reactions used to synthesize molecules like isoquinolines. Synthetic routes to the isoquinoline core include classic named reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, as well as modern transition-metal-catalyzed methods. Computational studies can map out the step-by-step process of these reactions, providing a level of detail that is often inaccessible experimentally.

The core of a computational mechanistic study involves mapping the potential energy surface (PES) for a given reaction. This is achieved by identifying and calculating the energies of all stationary points: reactants, products, intermediates, and transition states. By connecting these points, a complete reaction energy profile is constructed.

This profile reveals the favorability of a proposed pathway and identifies the rate-determining step—the step with the highest activation barrier. For instance, in the synthesis of a substituted isoquinoline, DFT could be used to compare two competing pathways, such as different cyclization positions on the aromatic ring, by calculating the activation barriers for each. The pathway with the lower energy barrier would be predicted as the major reaction channel, explaining the observed regioselectivity.

Table 3: Illustrative DFT-Calculated Activation Barriers for a Pictet-Spengler Reaction Analogue
Reaction StepDescriptionΔG‡ (kcal/mol)
1. Iminium Formation Condensation of the amine and aldehyde to form a protonated imine intermediate.12.5
2. Cyclization (TS1) Electrophilic attack of the iminium carbon onto the aromatic ring to form the new ring.18.2
3. Deprotonation Loss of a proton to restore aromaticity and form the tetrahydroisoquinoline product.5.1

This table provides representative activation free energy (ΔG‡) values for the key steps in a Pictet-Spengler reaction, a common method for synthesizing isoquinoline scaffolds. The highest barrier (TS1) indicates the rate-determining step.

Many synthetic transformations can produce multiple stereoisomers. Understanding and controlling which isomer is formed (stereoselectivity) is a central goal in organic synthesis. Computational methods are exceptionally well-suited for investigating the origins of stereoselectivity. This is because the product ratio is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A small difference in transition state energy can lead to a large difference in product distribution.

For a chiral molecule like 1-(Isoquinolin-5-yl)ethylamine, its synthesis could involve a stereoselective step. DFT calculations can be used to model the transition states for the formation of the (R) and (S) enantiomers. By analyzing the 3D structures of these transition states, chemists can identify the specific non-covalent interactions—such as steric hindrance (repulsion between bulky groups), stabilizing dispersion forces, or hydrogen bonds—that favor one transition state over the other. This understanding allows for the rational design of catalysts or reaction conditions to enhance the formation of the desired stereoisomer.

Conclusion and Future Research Perspectives

Emerging Trends in the Enantioselective Synthesis of Complex Amines

The creation of chiral amines, which are crucial components of many pharmaceuticals and natural products, has been significantly advanced by new synthetic methods. For a molecule such as 1-(Isoquinolin-5-yl)ethylamine, achieving the desired stereochemistry at the chiral center is paramount. Several key trends are shaping the future of this field.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This method is one of the most direct and efficient approaches for producing α-chiral amines from prochiral imines. Recent progress has been driven by the development of novel chiral phosphorus ligands and phosphine-free metal catalysts, including those based on N-heterocyclic carbenes. The asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds represents a powerful strategy for synthesizing complex amines. For instance, iridium complexes combined with chiral hydrogen-bond donors have shown success in the hydrogenation of a wide range of N-aryl imines.

Biocatalysis: The use of enzymes for chiral amine synthesis offers high efficiency and selectivity under sustainable conditions. Engineered enzymes, particularly transaminases, amine oxidases, and amine dehydrogenases, have expanded the scope of accessible substrates. Enzymatic cascades, which combine multiple catalytic steps in a single pot, are particularly promising as they can reduce the number of synthetic steps and generate chiral products from inexpensive starting materials. For example, a one-pot system using an alcohol dehydrogenase and an amine transaminase can convert alcohols directly to chiral amines with high enantiomeric excess.

Organocatalysis: Chiral phosphoric acids and other organocatalysts have emerged as powerful tools for enantioselective transformations. These catalysts can promote reactions such as transfer hydrogenations and Mannich reactions to produce enantioenriched amines under mild conditions.

Synthetic StrategyCatalyst TypeKey AdvantagesRelevant Substrates
Asymmetric HydrogenationTransition Metal Complexes (e.g., Rh, Ir, Fe)High efficiency, industrial scalabilityImines, Enamines, N-Heteroarenes
Biocatalytic Reductive AminationEngineered Enzymes (e.g., Transaminases, AmDHs)High stereoselectivity, green conditions, broad substrate scopeKetones, Aldehydes, Racemic Amines
Asymmetric Transfer HydrogenationOrganocatalysts (e.g., Chiral Phosphoric Acids)Metal-free, mild reaction conditionsImines

Advancements in Integrated Experimental and Computational Methodologies

The synergy between experimental work and computational chemistry has become indispensable for advancing asymmetric synthesis. For a target like 1-(Isoquinolin-5-yl)ethylamine, these integrated approaches can accelerate the development of efficient synthetic routes.

Catalyst Design and Optimization: Computational modeling allows for the rational design of new chiral catalysts. By simulating reaction pathways and transition states, chemists can predict the enantioselectivity of a given catalyst and substrate, guiding experimental efforts. This iterative cycle of computational screening followed by experimental validation helps to fine-tune catalyst performance and achieve higher efficiency.

AI and Machine Learning: Artificial intelligence (AI) and machine learning are revolutionizing enzyme engineering and catalyst discovery. AI tools like AlphaFold can predict protein structures, facilitating the rational design of enzymes with improved stability and activity. Furthermore, AI can explore vast chemical spaces to discover entirely new classes of catalysts that would be beyond the reach of traditional experimental methods. By training AI models on experimental data, researchers can predict reaction outcomes and optimize conditions, streamlining the development process.

Opportunities for Novel Applications in Catalysis and Materials Chemistry

Chiral isoquinoline (B145761) and quinoline derivatives are not only synthetic targets but also valuable tools in other chemical disciplines. The specific structure of 1-(Isoquinolin-5-yl)ethylamine suggests potential applications as a chiral ligand or a functional material.

Asymmetric Catalysis: The nitrogen atom and the chiral center make this compound an attractive candidate for a chiral ligand in transition metal catalysis. Isoquinoline-based structures have been successfully used as privileged chiral ligands in various asymmetric transformations. The development of new ligands is crucial for expanding the scope of asymmetric catalysis to new reactions and for improving the efficiency of existing ones.

Materials Chemistry: Isoquinoline frameworks possess interesting electronic and photophysical properties, leading to their use in the development of organic semiconductors and fluorescent sensors. The incorporation of a chiral amine moiety could lead to novel chiroptical materials with applications in enantioselective sensing or circularly polarized light emission.

Persistent Challenges in the Synthesis of Highly Substituted Chiral Isoquinoline Derivatives

Despite significant progress, the synthesis of complex isoquinoline derivatives remains a challenge for organic chemists. Traditional methods like the Bischler–Napieralski or Pictet–Spengler reactions often require harsh conditions, use toxic reagents, and may have a limited substrate scope.

Control of Regio- and Stereoselectivity: Achieving high selectivity is a primary challenge, especially for isoquinolines with multiple substitution patterns. For 1-(Isoquinolin-5-yl)ethylamine, the key challenges would be the selective functionalization of the 5-position of the isoquinoline ring and the enantioselective construction of the adjacent chiral center. Many modern synthetic methods, often involving transition metal-catalyzed C-H activation, are being developed to address these issues, but they often suffer from drawbacks like poor regioselectivity.

Green Chemistry: Many established synthetic protocols are not environmentally friendly, generating significant waste and using hazardous solvents. A major future goal is the development of "greener" synthetic routes that are more atom-economical, use less toxic reagents, and operate under milder conditions. This includes the use of water as a solvent and the development of recoverable and reusable catalysts.

Scaffold Diversity: While many methods exist for synthesizing the basic isoquinoline core, the efficient construction of highly decorated and diverse isoquinoline libraries for applications like drug discovery remains an area of active investigation. The development of robust and versatile synthetic strategies is essential to explore the full potential of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(Isoquinolin-5-yl)ethylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Friedländer reaction is a viable route for synthesizing isoquinoline derivatives. Start with 2-(3,4-dihydroisoquinolin-1-yl)anilines and employ cyclization under acidic conditions (e.g., POCl₃ or polyphosphoric acid). Optimize temperature (80–120°C) and catalyst loading to improve yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity . For analogs, reductive amination of 5-acetylisoquinoline with methylamine (NaBH₃CN in methanol) can introduce the ethyl(methyl)amine moiety .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-(Isoquinolin-5-yl)ethylamine?

  • Methodological Answer : Prioritize 1^1H/13^{13}C NMR to identify key resonances: the isoquinoline aromatic protons (δ 7.5–9.0 ppm), methylamine N–CH₃ (δ 2.3–2.5 ppm), and ethyl CH₂ (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 201.136). IR spectroscopy verifies C–N stretches (~1250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How should researchers address discrepancies in reported biological activities of 1-(Isoquinolin-5-yl)ethylamine derivatives across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation time, and agonist/antagonist concentrations). For TRPV1 antagonism, use standardized calcium flux assays in HEK293 cells expressing human TRPV1 and compare IC₅₀ values against reference antagonists like capsazepine. Ensure consistent purity (>95% by HPLC) and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

Advanced Research Questions

Q. How does 1-(Isoquinolin-5-yl)ethylamine interact with TRPV1 receptors, and what experimental approaches can validate its antagonistic activity?

  • Methodological Answer : Perform competitive binding assays using 3^3H-resiniferatoxin to measure displacement potency. Electrophysiological patch-clamp studies on rat dorsal root ganglion neurons quantify inhibition of capsaicin-evoked currents (IC₅₀ ~9 nM). Molecular docking (AutoDock Vina) into the TRPV1 vanilloid-binding site predicts key interactions, such as hydrogen bonding with Arg557 and hydrophobic contacts with Tyr511 .

Q. What computational strategies are recommended for predicting the binding affinity and selectivity of 1-(Isoquinolin-5-yl)ethylamine?

  • Methodological Answer : Use QSPR models (e.g., CC-DPS) combining quantum chemistry and neural networks to predict logP, pKa, and binding energies. Molecular dynamics simulations (AMBER or GROMACS) assess stability in lipid bilayers. Selectivity profiling via kinase panel screens (Eurofins) identifies off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic profile of 1-(Isoquinolin-5-yl)ethylamine analogs?

  • Methodological Answer : Systematically modify the ethyl(methyl)amine side chain (e.g., cyclopropyl or fluorinated substituents) and evaluate TRPV1 antagonism. Introduce electron-withdrawing groups (e.g., -NO₂) at the isoquinoline 8-position to enhance metabolic stability. Use in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize lead compounds .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacological potential of this compound in pain modulation?

  • Methodological Answer :

  • In vitro : Primary neuron cultures from TRPV1-knockout mice to confirm target specificity.
  • In vivo : Carrageenan-induced inflammatory pain models (rat paw edema) with oral dosing (10–30 mg/kg). Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). Include positive controls (e.g., A-425619) and pharmacokinetic profiling (plasma t₁/₂, brain penetration) .

Q. What are the critical considerations for ensuring compound stability during biological assays?

  • Methodological Answer : Store solutions in anhydrous DMSO at −80°C to prevent hydrolysis. Monitor degradation via UPLC-PDA at 254 nm; common degradants include oxidized isoquinoline derivatives. Use stabilizers (e.g., 0.1% BHT) in aqueous buffers for long-term assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.